cis-9,10-Epithiostearic acid methyl ester

Description

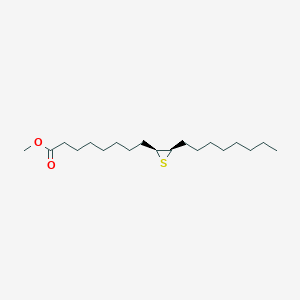

cis-9,10-Epithiostearic acid methyl ester is a methylated fatty acid derivative characterized by an epithio (sulfur-containing epoxy) group at the 9,10 position of an 18-carbon stearic acid backbone.

Properties

Molecular Formula |

C19H36O2S |

|---|---|

Molecular Weight |

328.6 g/mol |

IUPAC Name |

methyl 8-[(2S,3R)-3-octylthiiran-2-yl]octanoate |

InChI |

InChI=1S/C19H36O2S/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |

InChI Key |

DOHOURLSQCPHLC-MSOLQXFVSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@@H](S1)CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC1C(S1)CCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of cis-9,10-Epithiostearic acid methyl ester involves the esterification of stearic acid with methanol in the presence of a catalyst. The reaction conditions can be adjusted based on specific requirements, but generally, the reaction is carried out under heating .

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient catalysts to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure to optimize the esterification process .

Chemical Reactions Analysis

Types of Reactions: : cis-9,10-Epithiostearic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The epoxide group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions

Major Products

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted products depending on the nucleophile used

Scientific Research Applications

cis-9,10-Epithiostearic acid methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its effects on cellular processes and as a potential bioactive compound.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of resins, coatings, inks, and adhesives

Mechanism of Action

The mechanism of action of cis-9,10-Epithiostearic acid methyl ester involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This reactivity underlies its potential bioactive properties and its use in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl Esters with Modified Functional Groups

*Estimated properties for this compound are based on stearic acid derivatives.

Key Observations:

Functional Group Influence :

- The epithio group in this compound introduces sulfur-based reactivity (e.g., nucleophilic ring-opening), distinct from the acetyldithio group in Methyl 9(10)-(Acetyldithio)stearate, which may exhibit thiol-related redox activity .

- Unsaturated analogs like methyl myristoleate (C14:1 cis-9) lack sulfur and instead rely on double bonds for reactivity, limiting their utility in sulfur-specific applications .

Isomer Complexity: Conjugated linoleic acid methyl ester () exists as a mixture of cis/trans isomers (e.g., 42% cis-9,trans-11; 44% trans-10,cis-12), requiring GC for isomer resolution . In contrast, this compound likely has a single epithio configuration, reducing isomer-related challenges in synthesis and analysis.

Synthesis and Purity: Methyl myristoleate is sourced naturally (plant-derived) with 99% purity, while conjugated linoleic acid methyl ester is synthesized via isomerization, leading to variable isomer ratios . The epithiostearic derivative may require specialized sulfur-introduction methods (e.g., epoxidation followed by sulfur substitution).

Applications :

- 8-O-Acetylshanzhiside methyl ester () is used as a pharmacological reference standard, highlighting the role of methyl esters in drug development . The epithiostearic analog could similarly serve as a synthetic precursor or enzyme inhibitor due to its reactive epithio group.

Research Implications and Gaps

- Analytical Challenges : The epithio group’s polarity and sulfur content may necessitate tailored NMR or MS protocols, as seen in acetyldithio-stearate characterization .

- Biological Relevance : Unlike dietary fiber-related esters (), sulfur-containing esters like this compound may interact with thiol-dependent enzymes or cellular membranes, warranting toxicological studies.

- Industrial Potential: Its stability in solvents like chloroform or hexane (similar to methyl myristoleate ) suggests compatibility with organic synthesis workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.